Yttrium(III) trifluoroacetate hydrate

Description

Properties

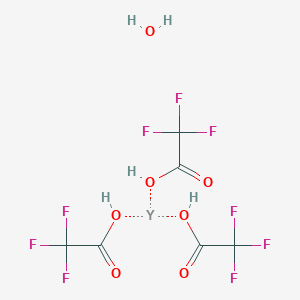

IUPAC Name |

2,2,2-trifluoroacetic acid;yttrium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.H2O.Y/c3*3-2(4,5)1(6)7;;/h3*(H,6,7);1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYFWTAMUWPTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Y] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F9O7Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304851-95-4 | |

| Record name | Yttrium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Parameters:

-

Solvent System : Anhydrous ethanol or methanol is often employed to facilitate dissolution of Y₂O₃, though excess trifluoroacetic acid itself acts as both reactant and solvent.

-

Temperature : Reactions are typically conducted under reflux conditions (80–100°C) to enhance reaction kinetics while avoiding premature decomposition of the trifluoroacetate ligand.

-

Stoichiometry : A molar ratio of 1:6 for Y₂O₃:CF₃COOH ensures complete conversion, with excess acid removed via rotary evaporation.

Table 1: Standard Laboratory Synthesis Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Reaction Time | 12–24 hours | |

| Y₂O₃ Purity | ≥99.9% (REO basis) | |

| Final Product Yield | 85–92% |

Post-synthesis, the hydrated product is isolated through solvent evaporation under reduced pressure. The number of water molecules (x) in the hydrate varies between 1 and 4, depending on ambient humidity during crystallization.

Industrial Production and Scaling Considerations

Industrial manufacturing scales the laboratory method while introducing modifications for cost efficiency and purity control:

Continuous Flow Reactor Systems

Large-scale production utilizes continuous flow reactors to maintain precise temperature and stoichiometric control. This approach minimizes side reactions, such as the formation of yttrium oxyfluorides (YOF), which can occur at elevated temperatures.

Purification Protocols

Industrial-grade purification involves:

Table 2: Industrial vs. Laboratory-Scale Production Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 g | 10–100 kg |

| Energy Consumption | 0.5–1 kWh/kg | 0.2–0.4 kWh/kg |

| Purity (Y basis) | 99.0–99.5% | 99.5–99.9% |

| Typical Impurities | <0.1% YOF | <0.01% YOF |

Advanced Synthesis Techniques

Sol-Gel Processing

Recent adaptations incorporate sol-gel methodologies to produce nanostructured yttrium trifluoroacetate precursors. By controlling hydrolysis rates through pH adjustment (pH 3–5), researchers achieve particle sizes below 50 nm, ideal for thin-film deposition applications.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 2–4 hours while improving yield (94–97%) through uniform heating. This method preferentially forms the trihydrate (x=3), as confirmed by thermogravimetric analysis.

Characterization and Quality Control

Thermogravimetric Analysis (TGA)

Decomposition profiles reveal hydrate stability limits:

Spectroscopic Verification

Table 3: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 445.97 g/mol | |

| Melting Point | 138–142°C | |

| Water Solubility | 25 mg/mL at 25°C | |

| Hygroscopicity | High (requires dry N₂ storage) |

Challenges and Optimization Strategies

Hydrate Stability Management

The compound’s hygroscopic nature necessitates stringent moisture control during storage. Industrial facilities employ desiccated gloveboxes (<1 ppm H₂O) and argon packaging to maintain product integrity.

Byproduct Mitigation

Trace YOF formation during synthesis is addressed through:

-

Atmosphere Control : Conducting reactions under dry N₂ or Ar

-

Post-Synthesis Etching : Treating with dilute HF (0.1 M) to dissolve YOF contaminants

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Yttrium(III) trifluoroacetate hydrate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, it decomposes to form yttrium fluoride (YF3) and other volatile products such as trifluoroacetic acid (CF3COOH), carbon dioxide (CO2), and carbon monoxide (CO).

Common Reagents and Conditions

Thermal Decomposition: Typically conducted at temperatures up to 1000°C under an inert atmosphere (e.g., argon) or in the presence of oxygen.

Hydrolysis: Occurs at elevated temperatures (e.g., 630-655°C) in the presence of water vapor.

Major Products Formed

Scientific Research Applications

Proteomics Research

Yttrium(III) trifluoroacetate hydrate is utilized in proteomics to study protein structures and functions. Its fluorinated nature enhances the stability of proteins during analysis, making it a valuable reagent in mass spectrometry and other analytical techniques .

Ceramics and Glass Manufacturing

This compound serves as a precursor in producing ceramics and glass materials. Its incorporation into these materials imparts desirable properties such as thermal stability and transparency, which are essential for high-performance applications.

Laser Technology

In laser manufacturing, this compound contributes to developing high-performance laser materials. Its unique chemical properties allow for the creation of advanced laser systems that require specific thermal and optical characteristics .

Phosphor Production

The compound is also instrumental in producing phosphors used in display technologies and lighting systems. Its ability to form stable compounds under various conditions makes it suitable for creating efficient phosphors that enhance light output and color quality .

Case Study 1: Thermal Decomposition Behavior

A study on the thermal behavior of this compound revealed that it releases approximately 3.7 water molecules per yttrium atom during decomposition. This property significantly affects the stability and performance of materials derived from this compound, particularly in superconducting applications .

Case Study 2: Nanoparticle Formation

Research involving citrate-stabilized yttrium fluoride nanoparticles demonstrated that varying synthesis conditions could control particle size and distribution. These nanoparticles exhibited favorable characteristics for biomedical applications, including targeted drug delivery systems due to their biocompatibility and tunable properties .

Mechanism of Action

The mechanism of action of yttrium(III) trifluoroacetate hydrate involves its decomposition and hydrolysis under specific conditions. During thermal decomposition, it releases trifluoroacetic acid and other volatile products, leading to the formation of yttrium fluoride. In the presence of water, it undergoes hydrolysis to form yttrium oxide and related compounds . These reactions are influenced by the molecular structure of the compound and the conditions under which they occur.

Comparison with Similar Compounds

Structural and Chemical Properties

Trifluoroacetates of lanthanides share a general formula M(CF₃COO)₃·xH₂O, where M represents a trivalent metal. Key distinctions arise from ionic radii, electronegativity, and hydration states:

Notes:

Thermal Decomposition Behavior

Trifluoroacetates decompose via ligand dissociation and fluoride formation. Key

Insights :

Purity and Commercial Availability

Note: Higher-purity grades (99.999%) are critical for optoelectronic applications to minimize quenching defects .

Biological Activity

Yttrium(III) trifluoroacetate hydrate (Y(TFA)₃·xH₂O) is a compound that has garnered attention in various fields, including materials science and biological research. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant studies.

- Molecular Formula : C₆F₉O₆Y·xH₂O

- Molecular Weight : 427.95 g/mol (anhydrous)

- CAS Number : 304851-95-4

- IUPAC Name : 2,2,2-trifluoroacetic acid;yttrium;hydrate

This compound is characterized by its crystalline structure and high purity (≥99.9% REO). It is soluble in organic solvents but insoluble in water, which influences its interaction with biological systems .

Synthesis

The synthesis of Y(TFA)₃ typically involves the reaction of yttrium oxide (Y₂O₃) with trifluoroacetic acid (CF₃COOH):

This reaction produces the hydrated form of the compound, which can be further processed for various applications .

The biological activity of Y(TFA)₃ is primarily linked to its decomposition under specific conditions, leading to the release of trifluoroacetic acid and the formation of yttrium fluoride (YF₃). This process can influence cellular processes due to the presence of yttrium ions, which are known to interact with biological molecules .

Applications in Biological Research

- Proteomics Research : Y(TFA)₃ is utilized as a fluorinated yttrium compound in proteomics to study protein structures and functions. Its unique properties help in stabilizing proteins during analysis .

- Thermal Analysis : Studies indicate that Y(TFA)₃ undergoes thermal decomposition, which can be advantageous for creating thin films used in electronic applications. The thermal stability and decomposition products are critical for developing high-performance materials .

- Nanoparticle Synthesis : Y(TFA)₃ has been employed in synthesizing yttrium fluoride nanoparticles through citrate-mediated processes. These nanoparticles have potential applications in drug delivery and imaging due to their biocompatibility and tunable properties .

Case Study 1: Thermal Decomposition Behavior

A study on the thermal behavior of Y(TFA)₃ demonstrated that it releases approximately 3.7 water molecules per yttrium atom during decomposition. This property affects the stability and performance of materials derived from this compound in practical applications like superconductors .

Case Study 2: Nanoparticle Formation

Research involving the synthesis of citrate-stabilized YF₃ nanoparticles highlighted the ability to control particle size and distribution through varying synthesis conditions. The resulting nanoparticles exhibited favorable characteristics for biomedical applications, including targeted drug delivery systems .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | C₆F₉O₆Y·xH₂O |

| Applications | Proteomics, ceramics, laser materials |

| Mechanism | Decomposition releases trifluoroacetic acid |

| Nanoparticle Synthesis | Citrate-mediated methods yielding biocompatible NPs |

| Thermal Stability | Releases water; affects precursor stability |

Q & A

Q. What synthesis methods are recommended for preparing Yttrium(III) trifluoroacetate hydrate in laboratory settings?

this compound is typically synthesized via wet-chemical routes using yttrium acetate or oxide precursors. A common method involves dissolving yttrium acetate hydrate in a mixture of methanol and propionic acid, followed by reaction with trifluoroacetic acid or sodium trifluoroacetate under controlled conditions. For nanoparticle synthesis, thermal decomposition of trifluoroacetate precursors in organic solvents (e.g., 1-octadecene) with oleic acid as a stabilizer is widely employed . Precursor injection rates and temperature gradients must be optimized to ensure phase purity .

Q. How should researchers handle and store this compound to maintain stability and safety?

The compound is hygroscopic and sensitive to moisture. Store in a desiccator under inert gas (e.g., argon) at room temperature. Use gloves and protective eyewear to avoid skin/eye irritation, as it is a respiratory tract irritant. Avoid contact with strong acids or bases to prevent decomposition .

Q. What characterization techniques are essential for confirming purity and structural integrity?

Key techniques include:

- X-ray diffraction (XRD) for phase identification.

- Fourier-transform infrared spectroscopy (FTIR) to confirm trifluoroacetate ligand bonding (e.g., C=O and C-F stretches at ~1670 cm⁻¹ and ~1200 cm⁻¹, respectively) .

- Thermogravimetric analysis (TGA) to assess hydration levels and thermal stability .

- Inductively coupled plasma mass spectrometry (ICP-MS) for elemental purity verification .

Advanced Research Questions

Q. What factors govern the thermal decomposition pathways of this compound?

Decomposition occurs in stages:

- Hydrate water loss (50–150°C).

- Ligand pyrolysis (200–400°C), releasing CO₂, CF₃ radicals, and forming intermediate oxyfluorides.

- Final oxide/fluoride formation (>400°C). Heating rate, atmosphere (e.g., air vs. inert gas), and precursor morphology significantly influence decomposition kinetics. In situ IR spectroscopy reveals intermediate species, enabling pathway control .

Q. How does precursor injection rate affect nanomaterial morphology in syntheses involving this compound?

Faster injection rates (e.g., 5 mL/min) promote isotropic growth due to rapid supersaturation, yielding spherical nanoparticles. Slower rates (<1 mL/min) favor anisotropic growth (e.g., nanorods) by enabling oriented attachment. For core-shell structures, sequential injection of yttrium and dopant precursors (e.g., Eu³⁺) achieves uniform shell thickness .

Q. What strategies minimize impurities in YBCO superconducting films synthesized with this compound?

Key approaches include:

- Using low-fluorine precursor solutions (e.g., blending trifluoroacetate with acetate ligands) to reduce residual carbon/fluorine .

- Optimizing pyrolysis conditions (e.g., 400°C in humid O₂) to decompose organic residues.

- Incorporating excess copper acetate (10% molar excess) to compensate for Cu loss during annealing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.